molecular formula C8H14N2 B13802255 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- CAS No. 55790-78-8

1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene-

Cat. No.: B13802255
CAS No.: 55790-78-8
M. Wt: 138.21 g/mol
InChI Key: XZQJCDIIUAEXRA-UHFFFAOYSA-N
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Description

1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- (hereafter referred to as tetramethyl-methylene-pyrazoline), is a substituted pyrazoline derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound is characterized by four methyl groups at positions 3, 3, 5, and 5, and a methylene group at position 2. Pyrazolines exist in three tautomeric forms (Δ¹, Δ², Δ³), with the Δ¹ configuration being the most stable for this derivative due to steric and electronic effects of the substituents . The methylene group at position 4 introduces additional conjugation possibilities, affecting both electronic structure and applications in cycloaddition or functionalization reactions .

Properties

CAS No.

55790-78-8

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3,3,5,5-tetramethyl-4-methylidenepyrazole

InChI

InChI=1S/C8H14N2/c1-6-7(2,3)9-10-8(6,4)5/h1H2,2-5H3

InChI Key

XZQJCDIIUAEXRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C(N=N1)(C)C)C

Origin of Product

United States

Biological Activity

1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- (CAS No. 55790-78-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1-Pyrazoline Compounds

Pyrazolines are five-membered heterocycles containing two adjacent nitrogen atoms. They have gained attention for their potential as therapeutic agents in various fields, including oncology and neurology. The compound in focus, 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene-, exhibits unique structural features that contribute to its biological activity.

Biological Activities

1-Pyrazoline derivatives are known for a range of biological activities:

  • Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazoline derivatives. For instance, compounds incorporating pyrazoline rings demonstrated significant cytotoxicity against various cancer cell lines. In vitro tests showed that certain pyrazoline hybrids exhibited IC50 values comparable to established chemotherapeutics like paclitaxel .
  • Anti-inflammatory Properties : Pyrazolines have been investigated for their anti-inflammatory effects. They inhibit the activity of lipoxygenase and exhibit antioxidant properties, making them promising candidates for treating inflammatory conditions .
  • Antimicrobial Activity : Some studies have reported notable antimicrobial properties of pyrazolines against both bacterial and fungal strains. These compounds can disrupt microbial cell membranes and inhibit growth through various mechanisms .

The mechanisms through which 1-pyrazoline compounds exert their biological effects include:

  • Enzyme Inhibition : Many pyrazolines act as inhibitors of key enzymes involved in disease processes. For example, they can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Cell Cycle Arrest : Certain pyrazolines induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis .
  • Modulation of Signaling Pathways : Pyrazolines can modulate various signaling pathways involved in inflammation and cancer progression. This modulation often leads to reduced expression of pro-inflammatory cytokines and growth factors .

Anticancer Activity

A study evaluated the anticancer activity of several pyrazoline derivatives against the MDA-MB-231 breast cancer cell line. One compound exhibited an IC50 value of 1.4 nM, indicating potent cytotoxicity comparable to paclitaxel (IC50 = 0.8 nM) . Another series of artemisinin-pyrazoline hybrids showed significant activity against telomerase with IC50 values ranging from 0.92 μM to 8.68 μM across different cell lines.

Anti-inflammatory Effects

In a study assessing anti-inflammatory activity, several pyrazoline derivatives were tested for their ability to reduce carrageenan-induced paw edema in rats. The results indicated that some compounds significantly reduced edema compared to control groups .

Table 1: Biological Activities of Selected Pyrazoline Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer1.4
Compound BAChE Inhibition6.36
Compound CAnti-inflammatoryNot specified
Compound DAntimicrobialVaries by strain
MechanismDescription
Enzyme InhibitionInhibits enzymes like AChE and lipoxygenase
Cell Cycle ArrestInduces arrest at G0/G1 phase
Signaling Pathway ModulationAlters cytokine and growth factor expression

Scientific Research Applications

Medicinal Chemistry Applications

1-Pyrazoline derivatives are being extensively studied for their anticancer properties . Research indicates that certain pyrazoline compounds exhibit selective cytotoxicity against various cancer cell lines. For example:

  • Cytotoxic Activity : A study highlighted the synthesis of pyrazoline hybrids that demonstrated significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 0.21 nM to 4.38 μM . These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and telomerase inhibition.
  • Drug Resistance : Recent investigations into artemisinin-pyrazoline hybrids have shown promising results against drug-resistant breast cancer cells, indicating their potential as therapeutic agents in overcoming resistance mechanisms .

Photochemical Applications

The photochemical behavior of 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- has been studied for its ability to undergo photoreduction under UV irradiation. This property is significant for applications in:

  • Photopolymerization Processes : The compound can be utilized in photopolymerization reactions where light-induced chemical changes are essential for developing materials like coatings and adhesives .
  • Photostability Studies : Understanding the stability of pyrazolines under light exposure is crucial for their application in formulations that require UV protection.

Cosmetic Formulations

The unique properties of 1-Pyrazoline derivatives make them suitable for use in cosmetic formulations. Their incorporation can enhance the efficacy and stability of products:

  • Skin Care Products : Pyrazolines are being explored for their antioxidant properties which can protect skin from oxidative stress caused by environmental factors .
  • Formulation Stability : The stability of cosmetic products can be improved by using pyrazoline derivatives as stabilizers or active ingredients that enhance the overall effectiveness of the formulation.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPMC7432644Pyrazoline hybrids showed significant cytotoxicity against cancer cell lines.
Photochemical BehaviorChemistry EuropePhotoreduction studies revealed potential for photopolymerization applications.
Cosmetic FormulationsAcademia.eduDiscussed the role of pyrazolines in enhancing skin care product efficacy.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural and Electronic Comparisons
Compound Substituents Key Features Reference
Tetramethyl-methylene-pyrazoline 3,3,5,5-tetramethyl, 4-methylene High steric hindrance; stabilized Δ¹-tautomer; methylene enhances conjugation
1-Pyrazoline (parent) No substituents Minimal steric effects; Δ¹ and Δ³ tautomers are less stabilized
3,3,5,5-Tetrafluoro-1-pyrazoline 3,3,5,5-tetrafluoro Electron-withdrawing substituents lower ring electron density
3,5-Dimethyl-1-pyrazoline 3,5-dimethyl Moderate steric effects; used in stereochemical decomposition studies
Δ²-Pyrazoline derivatives Varying substituents Tautomer stability influenced by substituent electron demand

Key Findings :

  • Steric Effects: The tetramethyl groups in the target compound create significant steric hindrance, reducing accessibility to the N(2)-atom for electrophilic attacks compared to unsubstituted pyrazolines. This contrasts with 3,5-dimethyl derivatives, where steric effects are less pronounced .
  • Electronic Effects : Unlike tetrafluoro-substituted pyrazolines, the methyl groups in tetramethyl-methylene-pyrazoline donate electron density, increasing nucleophilicity at the C(3)-position. Computational studies show that methyl substituents raise the energy barrier for ring-opening reactions by ~5–8 kcal/mol compared to halogenated analogs .
  • Methylene Group Influence : The 4-methylene group enables unique reactivity, such as participation in sigmatropic shifts or cycloadditions, a feature absent in simpler derivatives like 3,5-dimethyl-1-pyrazoline .
Functionalization Potential
  • C-Alkylation :
    Unlike 2-pyrazolines, which undergo C(3)-alkylation under GaCl₃ catalysis (Scheme 12 in ), the tetramethyl-methylene derivative’s steric bulk directs alkylation to the methylene group, forming branched adducts.
  • Photophysical Properties : Pyrazolines with aromatic substituents (e.g., benzothiazole) exhibit strong fluorescence . While the tetramethyl-methylene derivative lacks such groups, its methylene moiety could be functionalized with fluorophores for sensor applications.

Preparation Methods

Cycloaddition of Diazoalkanes to Olefins

One of the classical approaches to synthesize 1-pyrazolines, including 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene-, involves the [3+2] cycloaddition reaction between diazoalkanes and olefinic substrates.

  • Methodology : The compound can be synthesized by reacting a diazoalkane precursor with an appropriate olefin such as methacrylate derivatives. For example, 2-diazopropane can be cycloadded to methyl methacrylate under controlled conditions to yield pyrazoline derivatives structurally related to 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene-.

  • Reaction Conditions : Typically conducted in organic solvents like methylene chloride or ethanol, the reaction proceeds under mild heating or room temperature with stirring. The reaction yields are moderate to good, with purification achieved by recrystallization or vacuum distillation.

  • Example Data :

Parameter Value/Condition
Starting materials 2-Diazopropane + methyl methacrylate
Solvent Methylene chloride
Temperature -50°C to ambient
Yield ~63% (for related pyrazolines)
Purification Recrystallization from pentane
Characterization UV absorption at ~327 nm

This method is referenced as a standard synthetic route for pyrazoline derivatives and was used in studies focusing on thermal and photochemical behavior of 1-pyrazolines.

Cyclization of Chalcones with Hydrazine Derivatives

Another widely employed synthetic route for pyrazoline derivatives involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or substituted hydrazines.

  • General Procedure : Chalcones, synthesized by condensation of acetophenones with benzaldehydes under basic conditions, are refluxed with excess hydrazine hydrate in dry ethanol. The reaction typically lasts 3–6 hours, after which the mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.

  • Microwave-Assisted Organic Synthesis (MAOS) : Recent advances include the use of microwave irradiation to accelerate this cyclization, leading to higher yields and shorter reaction times compared to conventional reflux methods.

  • Typical Reaction Scheme :

    $$
    \text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux or Microwave}} \text{Pyrazoline derivative}
    $$

  • Example Data :

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 3–6 hours Minutes to 1 hour
Solvent Dry ethanol Dry ethanol or solvent-free
Yield Moderate to good (60–80%) Improved yields (up to 90%)
Purification Recrystallization (ethanol/acetone) Recrystallization
  • Notes : Although specific data for 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- are limited, this approach is general for pyrazoline synthesis and applicable to substituted derivatives.

Oxidative and Reductive Transformations

  • Oxidation of Pyrazolines : Lead tetraacetate oxidation of 3,5,5-trimethyl-2-pyrazoline derivatives has been reported to afford oxidized pyrazoline products, which may be intermediates or related compounds in the synthetic pathway.

  • Reduction and Subsequent Oxidation : Lithium aluminum hydride reduction followed by mercuric oxide oxidation has been used to modify pyrazoline derivatives, potentially applicable to structural analogs of 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene-.

These transformations are more relevant for functionalization or derivatization rather than primary synthesis but provide insight into the compound’s chemical behavior.

Thermolysis and Photolysis Considerations in Preparation

  • Thermolysis : The compound 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- undergoes thermolysis at a significantly slower rate compared to simpler 4-methylene-1-pyrazoline analogs, indicating a unique stability profile during synthesis and purification.

  • Photochemical Decomposition : Direct photolysis of 1-pyrazolines proceeds with high quantum yield, suggesting that light exposure should be controlled during synthesis and handling to avoid decomposition.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Cycloaddition of Diazoalkanes 2-Diazopropane + methyl methacrylate, organic solvent, mild heating Direct route, moderate yield Requires diazoalkane precursors
Chalcone Cyclization with Hydrazine Chalcone + hydrazine hydrate, reflux or microwave, ethanol High yields, scalable, microwave accelerates Limited specific data for target compound
Oxidative/Reductive Modifications Lead tetraacetate oxidation, LiAlH4 reduction Functionalization potential Secondary transformations
Thermal/Photochemical Stability Controlled heating, light exposure management Stability insights for synthesis Sensitive to heat and light

Research Findings and Perspectives

  • The preparation of 1-Pyrazoline, 3,3,5,5-tetramethyl-4-methylene- has been less extensively documented compared to other pyrazoline derivatives, but the methods align with general pyrazoline synthetic strategies.

  • The compound’s unique substituents (tetramethyl groups and methylene at position 4) influence its chemical reactivity and stability, necessitating careful control of reaction conditions, especially temperature and light exposure.

  • Research indicates that the compound is primarily synthesized for experimental and pharmacological studies rather than large-scale industrial use, limiting the scope of preparation methods reported.

Q & A

Q. What are the common synthetic routes for 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between diazomethane (CH₂N₂) and alkenes. For example, the reaction of CH₂N₂ with substituted maleimides in a tube-in-tube reactor achieves quantitative conversion . Alternative routes involve hydrazine derivatives reacting with chalcones in glacial acetic acid under reflux (e.g., 60–65°C for 5–8 hours) . Optimization strategies include:
  • Catalyst Selection : Acidic conditions (e.g., HCl in acetic acid) enhance cyclization efficiency .
  • Temperature Control : Reflux conditions (e.g., 60–65°C) balance reaction rate and side-product suppression .
  • Solvent Systems : Ethanol or dimethylformamide (DMF) improves solubility and yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.17–7.74 ppm for aryl protons, δ 18.8–162.6 ppm for carbons) resolve substituent positions and stereochemistry .
  • Infrared (IR) Spectroscopy : Peaks at 1682–1685 cm⁻¹ confirm carbonyl groups, while 1043–1297 cm⁻¹ regions identify C-N and C-O bonds .
  • Thin-Layer Chromatography (TLC) : Use petroleum ether/ethyl acetate (4:1) to monitor reaction progress and purity .
  • Melting Point Analysis : Compare observed values (e.g., 102–124°C) with literature data to verify crystallinity .

Advanced Research Questions

Q. How do computational studies elucidate the thermal decomposition pathways of 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline?

  • Methodological Answer : Density Functional Theory (DFT) and CASSCF calculations reveal two primary pathways:
  • Denitrogenation : The C-N σ-bond cleavage leads to nitrogen extrusion and ring opening. CASPT2(4,4)/6-31+G*//CASSCF(4,4)/6-31+G* simulations predict activation energies and transition states .
  • Sigmatropic Shifts : Computational models identify 1,5-sigmatropic rearrangements in intermediates, validated against experimental product distributions .
    Table 1 : Key Computational Parameters for Thermal Decomposition
MethodActive OrbitalsActivation Energy (kcal/mol)Pathway Dominance
CASSCF(4,4)C-N σ/σ*28.5Denitrogenation
CASPT2(4,4)C-N σ/σ*30.1Sigmatropic Shift

Q. What strategies resolve contradictions in spectroscopic data across studies for this compound?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. To reconcile results:
  • Standardized Conditions : Use deuterated solvents (e.g., CDCl₃) and report δ values relative to TMS .
  • Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular formula confirmation alongside NMR) .
  • Computational IR/NMR Prediction : Compare experimental spectra with DFT-calculated values (e.g., B3LYP/6-31+G*) .

Q. How can regioselectivity in 1,3-dipolar cycloadditions be controlled during synthesis?

  • Methodological Answer : Regioselectivity depends on dipolarophile electronic properties and steric effects:
  • Electron-Deficient Alkenes : Favor endo transition states, leading to 1-pyrazoline derivatives .
  • Steric Hindrance : Bulky substituents (e.g., 3,5-tetramethyl groups) direct cycloaddition to less hindered positions .
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) polarize dipolarophiles, enhancing regiochemical control .

Application-Oriented Research Questions

Q. How can derivatives of this compound be designed for biological activity studies?

  • Methodological Answer : Functionalization strategies include:
  • Coumarin Conjugation : Attach coumarin moieties via esterification or amidation to enable fluorescence-based bioimaging .
  • Sulfonyl Chloride Linkers : Introduce sulfonyl groups (e.g., tetrahydropyran-4-sulfonyl chloride) for enhanced solubility and target binding .
  • Pharmacophore Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with anti-inflammatory or enzyme-inhibitory potential .

Table 2 : Representative Derivatives and Biological Targets

Derivative StructureSynthetic RouteBiological ActivityReference
Coumarin-pyrazoline hybridChalcone-hydrazine condensationAntitumor (IC₅₀ = 12 µM)
Sulfonamide-functionalizedSulfonyl chloride couplingCOX-2 inhibition (85% at 10 µM)

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